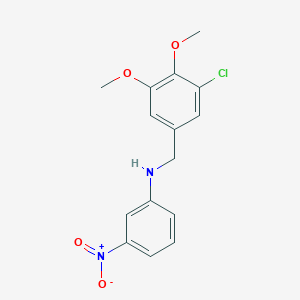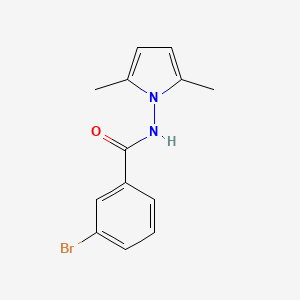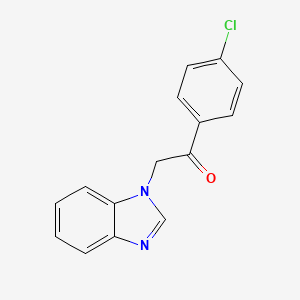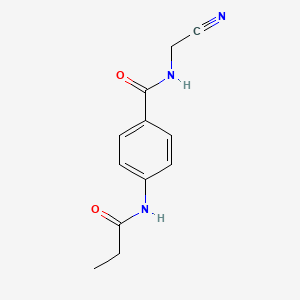![molecular formula C11H9BrFN3O2 B4396156 4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B4396156.png)
4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole
Übersicht
Beschreibung
4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole is a synthetic organic compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, a methyl group, and a nitro group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromo-2-fluorobenzyl bromide, which is then reacted with 5-methyl-3-nitro-1H-pyrazole under specific conditions to form the desired compound . The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The fluorobenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles like sodium hydroxide for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can yield various substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromine and fluorobenzyl groups can also participate in binding interactions with enzymes and receptors, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-2-fluorobenzyl bromide
- 5-methyl-3-nitro-1H-pyrazole
- 4-bromo-1-(2-fluorobenzyl)-3-nitro-1H-pyrazole
Uniqueness
4-Bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole is unique due to the specific combination of functional groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
4-bromo-1-[(2-fluorophenyl)methyl]-5-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN3O2/c1-7-10(12)11(16(17)18)14-15(7)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNGOQXKPVJONT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-cyclopentyl-4-piperidinecarboxamide](/img/structure/B4396077.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4396081.png)
![N-(3,4-dichlorophenyl)-2-[[4-(methylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]sulfanyl]acetamide](/img/structure/B4396084.png)
![(3,4-diethoxyphenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B4396096.png)
![4-(propanoylamino)-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B4396098.png)
![1-[(2-CHLOROPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE](/img/structure/B4396106.png)


![4-{[(4-ethoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4396126.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)carbonyl]phenyl}propanamide](/img/structure/B4396133.png)


![2-[4-(anilinomethyl)-2-ethoxyphenoxy]acetamide](/img/structure/B4396155.png)
![2-(BENZENESULFONYL)-N-[2-(PROPAN-2-YL)PHENYL]ACETAMIDE](/img/structure/B4396173.png)
